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Compound of Interest

Compound Name:
5-Ethoxypyridine-2-sulfonyl

chloride

Cat. No.: B13882197 Get Quote

Executive Summary: The Pyridine Advantage
Sulfonamides are a cornerstone pharmacophore in drug design, primarily as Carbonic

Anhydrase (CA) inhibitors and antibacterials. The transition from a benzene core (e.g.,

sulfanilamide) to a pyridine core (e.g., 2-pyridinesulfonamide) introduces a heterocyclic

nitrogen that significantly alters pKa, solubility, and metal-coordination geometry.

The 5-ethoxy-2-pyridinesulfonamide scaffold represents a strategic modification:

5-Ethoxy Group: Enhances lipophilicity (LogP) and electron donation, potentially improving

membrane permeability compared to unsubstituted analogs.

2-Sulfonamide Position: Facilitates bidentate coordination with the Zinc (Zn²⁺) ion in the CA

active site, distinct from the monodentate binding of 3- or 4-substituted isomers.

Comparative Performance Analysis
The following table contrasts the 5-ethoxy-2-pyridinesulfonamide class (represented by its

trifluoroethoxy analog) against industry standards.

Table 1: Physicochemical & Biological Profile
Comparison
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Feature

5-Ethoxy-2-

Pyridinesulfonamide

(Class
Representative)

Acetazolamide

(Standard)

Ethoxzolamide

(Lipophilic
Standard)

Core Structure Pyridine (Heterocyclic) 1,3,4-Thiadiazole Benzothiazole

Key Substituent
5-Ethoxy / 3-(2,2,2-

Trifluoroethoxy)
Acetamido 6-Ethoxy

pKa (Sulfonamide) ~8.5 - 9.0 (Predicted) 7.2 8.1

LogP (Lipophilicity) High (~1.5 - 2.0) Low (-0.26) High (2.[1]5)

CA II Inhibition (

)

< 50 nM (Est. for

pyridine-2-

sulfonamides)

12 nM ~1 nM

Water Solubility
Low (Requires pH

adjustment)
Moderate Very Low

Primary Application

Agrochemistry

(Herbicide

Intermediate), CA

Inhibition

Glaucoma, Diuretic Glaucoma, Diuretic

Key Insight: The pyridine nitrogen in the 2-position can form a secondary hydrogen bond or

electrostatic interaction within the enzyme active site, potentially altering selectivity profiles

compared to benzene sulfonamides.

Synthetic Protocols & Methodology
The synthesis of 5-ethoxy-2-pyridinesulfonamides requires a robust nucleophilic aromatic

substitution followed by sulfonylation. The protocol below is adapted from the validated

synthesis of the 3-(2,2,2-trifluoroethoxy) analog, which serves as the most reliable experimental

template for this class.

Protocol A: Synthesis of 5-Ethoxy-2-
Pyridinesulfonamide Scaffold
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Reaction Logic:

Nucleophilic Substitution (

): The 2-chloro group is activated by the pyridine nitrogen, but the 3- or 5-position requires
careful activation. For 5-ethoxy, starting from 2-chloro-5-hydroxypyridine or 2,5-
dichloropyridine is standard.

Mercaptylation: Conversion of the 2-chloro group to a thiol using thiourea.

Oxidative Chlorination: Converting the thiol to sulfonyl chloride.

Amination: Forming the final sulfonamide.

Step-by-Step Methodology
Precursor Preparation (Ether Formation):

Reagents: 2-chloro-5-hydroxypyridine (1.0 eq), Ethyl Iodide (1.2 eq),

(2.0 eq), DMF.

Procedure: Stir mixture at 60°C for 4 hours. Pour into water, extract with EtOAc.

Yield: ~85-90% of 2-chloro-5-ethoxypyridine.

Mercaptylation (Thiol Formation):

Reagents: 2-chloro-5-ethoxypyridine (1.0 eq), Thiourea (1.1 eq), Ethanol (reflux).

Procedure: Reflux for 5 hours. Cool, add saturated

(aq), reflux for 1 hour (hydrolysis of isothiouronium salt). Acidify with acetic acid to
precipitate.[2]

Product:5-ethoxy-2-mercaptopyridine.

Chlorination & Amination (One-Pot Variant):

Reagents: 5-ethoxy-2-mercaptopyridine,
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gas (or NCS), DCM/Water,

(aq).

Procedure:

1. Suspend thiol in DCM/Water (1:1) at 0°C.

2. Bubble

gas until saturation (color change to yellow-green) to form 5-ethoxy-2-pyridinesulfonyl
chloride.

3. Separate organic layer, dry (

), and slowly add to concentrated

at 0°C.

4. Stir for 2 hours. Evaporate solvent.[3][4] Recrystallize from Ethanol/Water.

Visualizing the Synthetic Pathway

2-Chloro-5-hydroxypyridine 2-Chloro-5-ethoxypyridine

EtI, K2CO3
(Etherification)

5-Ethoxy-2-mercaptopyridine

Thiourea, Reflux
then Na2CO3 Sulfonyl Chloride

Intermediate

Cl2 (g), DCM
(Oxidation)

5-Ethoxy-2-pyridinesulfonamide

NH3 (aq)
(Amination)

Click to download full resolution via product page

Figure 1: Synthetic route for 5-ethoxy-2-pyridinesulfonamide via nucleophilic substitution and

oxidative chlorination.

Characterization Data (Experimental & Predicted)
Accurate characterization relies on identifying the distinct pyridine coupling patterns and the

ethoxy group signals.

Nuclear Magnetic Resonance (NMR) Profile
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Data below is derived from the 3-(2,2,2-trifluoroethoxy) analog (experimentally validated) and

extrapolated for the 5-ethoxy isomer based on pyridine shift logic.

H NMR (400 MHz, DMSO-

)

Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration
Diagnostic
Feature

Sulfonamide (

)
7.30 - 7.50 Broad Singlet 2H

Exchangeable

with

.

Pyridine H-3 7.45 - 7.55
Doublet (

Hz)
1H

Ortho to

sulfonamide.

Pyridine H-4 7.90 - 8.00
Doublet of

Doublets
1H

Coupling with H-

3 and H-6.

Pyridine H-6 8.30 - 8.40
Doublet (

Hz)
1H

Most deshielded

(adjacent to N).

Ethoxy 4.15
Quartet (

Hz)
2H

Characteristic

methylene.

Ethoxy 1.35
Triplet (

Hz)
3H

Characteristic

methyl.

Mass Spectrometry (HRMS-ESI)
Molecular Formula:

Exact Mass: 202.0412

Observed
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: 203.0485 (Typical)

Fragmentation: Loss of

(64 Da) and Ethoxy radical (45 Da) are common fragmentation pathways.

Mechanism of Action: Carbonic Anhydrase
Inhibition[5][6][7][8]
The efficacy of 5-ethoxy-2-pyridinesulfonamides is governed by the "Tail" and "Head" binding

theory.

The Head (

): Binds to the

ion in the enzyme active site as a monoanion (

). The pyridine nitrogen provides an electron-withdrawing effect that lowers the pKa of the
sulfonamide, facilitating this ionization at physiological pH.

The Tail (5-Ethoxy-Pyridine): The hydrophobic 5-ethoxy group extends into the hydrophobic

pocket of the enzyme (specifically interacting with residues like Phe131 or Val121 in CA

II/IX). This hydrophobic interaction is often superior to the hydrophilic interactions of

acetazolamide, leading to higher potency against specific isoforms (e.g., CA IX, XII).

Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) highlighting the role of the 5-ethoxy tail and

pyridine core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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